N-(4-(benzyloxy)benzyl)picolinamide
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Overview
Description
N-(4-(benzyloxy)benzyl)picolinamide is an organic compound that belongs to the class of picolinamides It is characterized by the presence of a picolinamide moiety attached to a benzyloxybenzyl group
Mechanism of Action
Target of Action
The primary target of N-(4-(benzyloxy)benzyl)picolinamide is the lipid-transfer protein Sec14 . Sec14 is a critical protein involved in lipid metabolism and transport .
Mode of Action
This compound interacts with its target, Sec14, by binding to it . This binding inhibits the function of Sec14, leading to disruption in lipid transport and metabolism in fungi . The exact binding mode is still under investigation .
Biochemical Pathways
The inhibition of Sec14 disrupts the normal biochemical pathways involved in lipid transport and metabolism . This disruption can lead to a variety of downstream effects, including impaired cell membrane function and potentially cell death in fungi .
Result of Action
The result of this compound’s action is the selective inhibition of fungal Sec14 lipid-transfer proteins . This leads to disruption in lipid transport and metabolism, which can have a significant impact on the survival and growth of fungi .
Biochemical Analysis
Biochemical Properties
It is known that reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation, can occur . These reactions could potentially influence the interactions of N-(4-(benzyloxy)benzyl)picolinamide with enzymes, proteins, and other biomolecules .
Molecular Mechanism
It is known that the compound can undergo reactions at the benzylic position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzyloxy)benzyl)picolinamide involves a multi-step process. The starting materials include 4-methoxybenzyl alcohol, 4-methoxybenzaldehyde, and 2-chloro-4-methylpyridine. The reaction sequence involves the preparation of 4-methoxybenzyl alcohol and aldehyde, followed by the formation of the aryl halide intermediate. The aryl halide intermediate is then coupled with 2-chloro-4-methylpyridine in the presence of a base and a palladium catalyst to form this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(4-(benzyloxy)benzyl)picolinamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide, and specific pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N-(4-(benzyloxy)benzyl)picolinamide has a wide range of applications in scientific research:
Chemistry: It is used as an organic intermediate in the synthesis of other compounds and as a ligand in coordination chemistry.
Biology: The compound is utilized in biochemical assays and as a probe in molecular biology studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.
Industry: It serves as a building block in the synthesis of metal-organic frameworks and other industrially relevant materials.
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-4-(benzylamino)picolinamide
- 4-(Benzyloxy)benzylamine
- Picolinamide derivatives
Uniqueness
N-(4-(benzyloxy)benzyl)picolinamide is unique due to its specific benzyloxybenzyl substitution, which imparts distinct chemical and biological properties.
Biological Activity
N-(4-(benzyloxy)benzyl)picolinamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound, focusing on its efficacy against various diseases, including tuberculosis and cancer.
Synthesis and Structural Characteristics
This compound can be synthesized through various methods that involve the reaction of benzyloxy derivatives with picolinamide frameworks. The structural modifications of this compound can significantly influence its biological activity, particularly its interaction with target proteins.
Antimycobacterial Activity
Recent studies have demonstrated that derivatives of N-(4-(benzyloxy)benzyl)-4-aminoquinolines exhibit promising activity against Mycobacterium tuberculosis. In one study, a series of 27 compounds were synthesized and evaluated for their inhibitory effects on the H37Rv strain of M. tuberculosis. Two compounds showed minimal inhibitory concentrations (MICs) comparable to isoniazid, a first-line anti-tuberculosis drug. Notably, these compounds displayed selectivity for M. tuberculosis without significant cytotoxicity to Vero and HepG2 cell lines, indicating their potential as therapeutic agents against tuberculosis .
Compound | MIC (µg/mL) | Selectivity Index (Vero/HepG2) |
---|---|---|
Compound 1 | 0.5 | >100 |
Compound 2 | 0.8 | >80 |
Inhibition of Cancer Cell Migration
Another area of interest is the compound's role in cancer therapy. A related benzyloxy derivative was found to inhibit lysine-specific demethylase 1 (LSD1), an enzyme implicated in various cancers. The compound exhibited an IC50 value of 4 µM against LSD1 and showed effectiveness in inhibiting the migration of HCT-116 colon cancer cells and A549 lung cancer cells, suggesting its potential as an antitumor agent .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various substituents on its structure. The presence of the benzyloxy group has been shown to enhance lipophilicity and improve binding affinity to target receptors. The SAR studies indicate that modifications in the picolinamide moiety can lead to significant changes in potency and selectivity against specific biological targets.
Case Studies
- Antitubercular Activity : A recent study synthesized a series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines that were tested against M. tuberculosis. The results indicated that two compounds had MIC values similar to isoniazid, highlighting their potential as effective antitubercular agents .
- Cancer Treatment : Another study focused on the inhibition of LSD1 by a benzyloxy derivative, showing promising results in reducing the migration of cancer cells in vitro . This suggests that further development could lead to effective treatments for LSD1-associated tumors.
Properties
IUPAC Name |
N-[(4-phenylmethoxyphenyl)methyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c23-20(19-8-4-5-13-21-19)22-14-16-9-11-18(12-10-16)24-15-17-6-2-1-3-7-17/h1-13H,14-15H2,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHUOHWOPLLDQAB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CNC(=O)C3=CC=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.